
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide is a complex organic compound characterized by the presence of an amino group, a methylpentyl chain, an iodine atom, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the iodination of a benzene derivative, followed by the introduction of the sulfonamide group through sulfonation. The final step involves the attachment of the amino-4-methylpentan-2-yl chain via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzene derivatives, while substitution of the iodine atom can result in various substituted benzene compounds.
Applications De Recherche Scientifique
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Amino-4-methylpentan-2-yl)-N-ethylnaphthalen-1-amine
- N-(1-Amino-4-methylpentan-2-yl)but-2-enamide
- Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate
Uniqueness
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H19IN2O2S |
|---|---|
Poids moléculaire |
382.26 g/mol |
Nom IUPAC |
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H19IN2O2S/c1-9(2)7-11(8-14)15-18(16,17)12-5-3-10(13)4-6-12/h3-6,9,11,15H,7-8,14H2,1-2H3 |
Clé InChI |
BNTBSSRKHONBDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CN)NS(=O)(=O)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


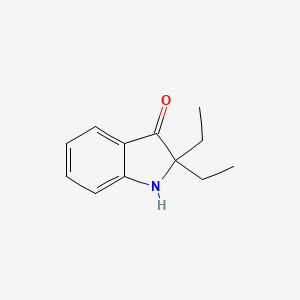
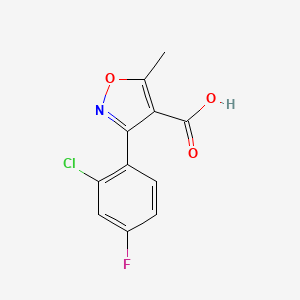

![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)
![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)
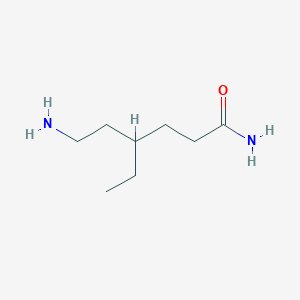

![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)
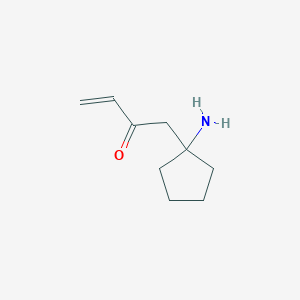
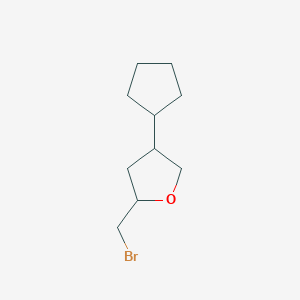
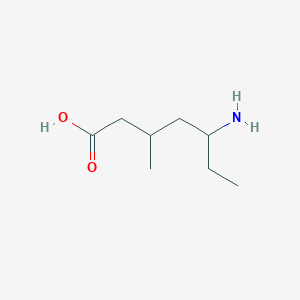
![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)

